

Zoligratinib irreversible vs reversible inhibitors

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Compound Focus: Zoligratinib

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FGFR Inhibitor Comparison

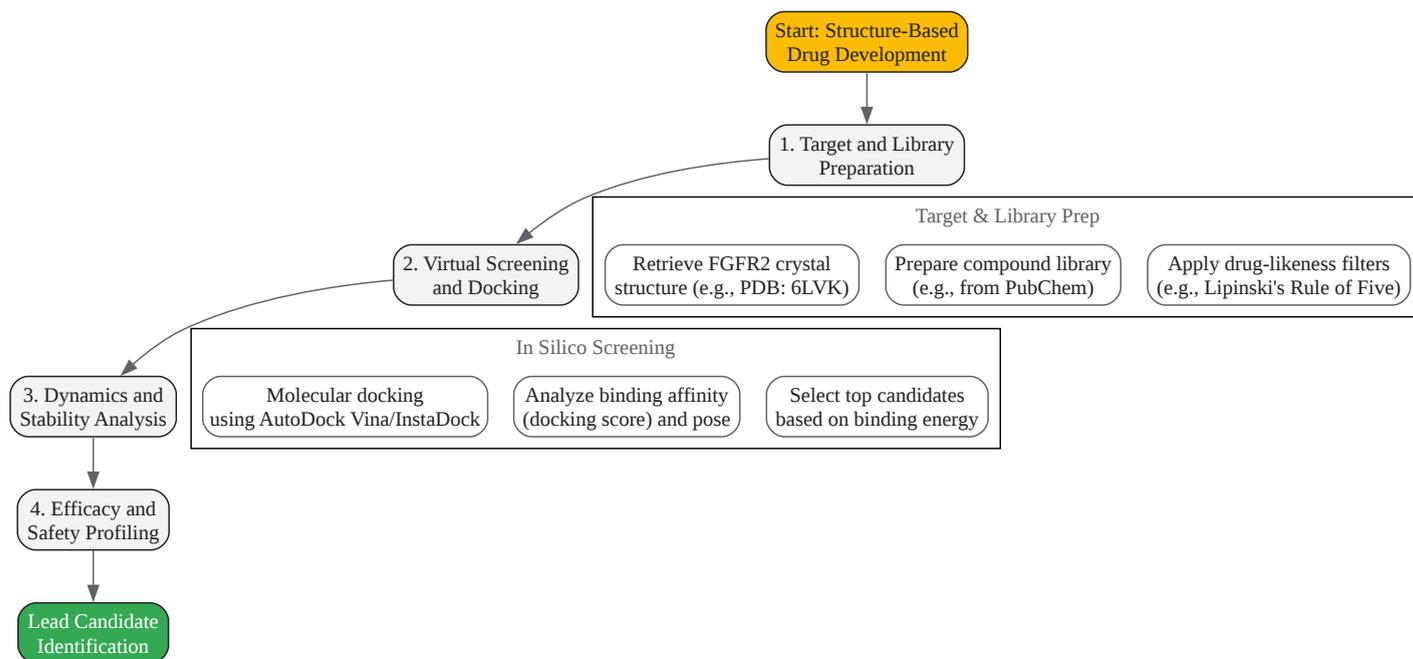
The table below summarizes key FGFR inhibitors based on information from recent studies.

Inhibitor Name	Primary Target(s)	Classification / Type	Key Characteristics / Experimental Findings
Zoligratinib (Debio 1347)	FGFR1, FGFR2, FGFR3 [1]	Type I½ inhibitor (reversible) [1]	Used as a control in a computational study; a novel compound (CID:507883) showed higher potential in inhibiting FGFR2 [2].
Futibatinib	FGFR	Type VI inhibitor (irreversible, covalent) [1]	Overcame acquired resistance (L618F mutation) that arose after Zoligratinib treatment in a cholangiocarcinoma patient [1].
Erdafitinib	FGFR	Approved drug; used in clinical practice [3].	A Type I½ inhibitor, similar to Zoligratinib [1].
Infigratinib	FGFR	Type I½ inhibitor (reversible) [1]	A reversible inhibitor in the same class as Zoligratinib [1].
Ponatinib	FGFR4 (among	Type II inhibitor (binds to DFG-D	An example of a different inhibitor classification.

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	others)	conformation) [1]	
Novel Compound (CID:507883)	FGFR2	N/A (Investigational)	In silico studies predicted higher binding affinity for FGFR2 than Zoligratinib and promising pharmacokinetic (ADMET) properties [2].

Experimental Protocols for FGFR Inhibitor Profiling

To generate the data for such comparisons, researchers employ a range of standardized experimental methodologies. The workflow below outlines the key phases of structure-based drug development for FGFR inhibitors.



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Here is a detailed breakdown of the experimental steps:

- **Target and Library Preparation**

- **Protein Structure Preparation:** The crystal structure of the target (e.g., FGFR2, PDB ID: 6LVK) is obtained from the Protein Data Bank. The structure is then prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and optimizing the structure through energy minimization [2].
- **Compound Library Curation:** A library of small molecules is compiled from databases like PubChem. This often involves searching for structural analogs of known inhibitors (e.g., using

an 80% Tanimoto similarity threshold). The library is then filtered using rules like **Lipinski's Rule of Five** to prioritize compounds with drug-like properties [2].

- **Virtual Screening and Docking**

- **Molecular Docking:** The prepared compound library is screened against the target's binding site using software such as **AutoDock Vina** or **InstaDock**. The docking protocol is validated by re-docking the native ligand and confirming its pose matches the original crystal structure.
- **Hit Selection:** Compounds are ranked based on their **docking score (binding affinity in kcal/mol)** and the quality of their interactions with key amino acids in the binding pocket. The top candidates with the lowest energy scores proceed to further analysis [2].

- **Dynamics and Stability Analysis**

- **Molecular Dynamics (MD) Simulations:** The stability of the protein-inhibitor complex is assessed through **all-atom MD simulations** (typically 200 ns). This analysis evaluates root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to determine the compound's stabilizing effect on the protein [2].
- **Essential Dynamics:** Techniques like **Principal Component Analysis (PCA)** and **Free Energy Landscape (FEL)** calculations are used to understand large-scale conformational changes in the protein induced by ligand binding [2].

- **Efficacy and Safety Profiling**

- **In Vitro Functional Assays:** The oncogenic potential of FGFR variants and their response to inhibitors are evaluated using **low-serum proliferation assays** and **soft agar colony formation assays** in cell lines engineered to express specific FGFR mutations [3].
- **TKI Sensitivity Profiling:** Cells expressing FGFR variants are treated with serial dilutions of inhibitors. Dose-response curves are generated, and **half-maximal inhibitory concentration (IC50) values** are calculated to quantify inhibitor potency [3].
- **ADMET Prediction:** Computational tools are used to predict **Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)** properties, providing an early assessment of a compound's pharmacokinetic and safety profile [2].

Key Insights and Future Directions

The search results highlight two critical concepts in FGFR inhibitor development:

- **Mechanism Dictates Application:** The choice between reversible and irreversible inhibitors can be strategic. For example, a patient with cholangiocarcinoma saw their cancer progress after treatment

with the reversible inhibitor **Zoligratinib**, developing a specific resistance mutation (L618F) in the FGFR2 kinase domain. This resistance was subsequently overcome by the **irreversible (covalent) inhibitor Futibatinib**, leading to a further 17-month partial response [1]. This demonstrates how irreversible inhibitors can be effective against acquired resistance.

- **Expanding Targetable Mutations:** Functional studies are broadening the spectrum of FGFR alterations that can be treated. Research has identified **12 novel activating mutations outside the kinase domain** (Variants of Unknown Significance, or VUS) that respond to FGFR inhibitors [3]. This suggests the potential to expand the population of patients who could benefit from these targeted therapies beyond those with classical fusions or hotspot mutations.

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